molecular formula C12H10FN3O2S B2833473 5-{[(3-fluoro-4-methylphenyl)amino]methylidene}-2-sulfanylidene-1,3-diazinane-4,6-dione CAS No. 1021229-26-4

5-{[(3-fluoro-4-methylphenyl)amino]methylidene}-2-sulfanylidene-1,3-diazinane-4,6-dione

Cat. No.: B2833473
CAS No.: 1021229-26-4
M. Wt: 279.29
InChI Key: PHOYULFZGHISSJ-UHFFFAOYSA-N
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Description

5-{[(3-fluoro-4-methylphenyl)amino]methylidene}-2-sulfanylidene-1,3-diazinane-4,6-dione is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound is characterized by its unique structure, which includes a fluorinated aromatic ring and a thioxodihydropyrimidine core.

Preparation Methods

The synthesis of 5-{[(3-fluoro-4-methylphenyl)amino]methylidene}-2-sulfanylidene-1,3-diazinane-4,6-dione typically involves multi-step organic reactions. The synthetic route often starts with the preparation of the 3-fluoro-4-methylphenylamine, which is then reacted with appropriate aldehydes and thiourea under controlled conditions to form the desired product. Industrial production methods may involve optimizing these reactions for higher yields and purity, using catalysts and specific reaction conditions to ensure consistency and scalability.

Chemical Reactions Analysis

This compound can undergo various chemical reactions, including:

    Oxidation: It can be oxidized to form sulfoxides or sulfones, depending on the reagents and conditions used.

    Reduction: Reduction reactions can convert the thioxo group to a thiol or other reduced forms.

    Substitution: The aromatic ring can undergo electrophilic or nucleophilic substitution reactions, introducing different functional groups. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various electrophiles or nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

    Chemistry: As a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Potential use as a therapeutic agent due to its unique chemical structure and biological activities.

    Industry: Used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism by which 5-{[(3-fluoro-4-methylphenyl)amino]methylidene}-2-sulfanylidene-1,3-diazinane-4,6-dione exerts its effects is not fully understood. it is believed to interact with specific molecular targets and pathways, potentially involving enzyme inhibition or interaction with cellular receptors. Further research is needed to elucidate the exact mechanisms and pathways involved.

Comparison with Similar Compounds

Similar compounds include other thioxodihydropyrimidine derivatives and fluorinated aromatic compounds. Compared to these, 5-{[(3-fluoro-4-methylphenyl)amino]methylidene}-2-sulfanylidene-1,3-diazinane-4,6-dione is unique due to its specific substitution pattern and the presence of both fluorine and thioxo groups. This combination of features may confer unique chemical and biological properties, making it a valuable compound for further research and development.

Properties

IUPAC Name

5-[(3-fluoro-4-methylphenyl)iminomethyl]-6-hydroxy-2-sulfanylidene-1H-pyrimidin-4-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H10FN3O2S/c1-6-2-3-7(4-9(6)13)14-5-8-10(17)15-12(19)16-11(8)18/h2-5H,1H3,(H3,15,16,17,18,19)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MLFGIDJTXSHHBG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)N=CC2=C(NC(=S)NC2=O)O)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H10FN3O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

279.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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